![molecular formula C17H14N2O4 B2726689 N-(1-methyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921774-31-4](/img/structure/B2726689.png)
N-(1-methyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-(1-methyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide, also known as MI-2, is a small molecule inhibitor that has shown promising results in cancer research. MI-2 has been found to inhibit the activity of the MYC protein, which is a key driver of many types of cancer.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . They could potentially be used in the treatment of inflammatory diseases.
Anticancer Activity
Indole derivatives have shown notable cytotoxicity toward human cancer cell lines . In particular, some compounds exhibited cytotoxicity equal or superior to PAC-1, the first procaspase-3 activating compound . This suggests that they could be used in the development of new anticancer agents.
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . This suggests potential applications in the treatment of HIV.
Antioxidant Activity
Indole derivatives have been reported to have antioxidant activity . This means they could potentially be used in the treatment of diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have antimicrobial properties . They could potentially be used in the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular activity . This suggests potential applications in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives also exhibit antidiabetic properties . They could potentially be used in the treatment of diabetes.
properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-19-13-4-3-12(6-11(13)8-16(19)20)18-17(21)10-2-5-14-15(7-10)23-9-22-14/h2-7H,8-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIUSHIAJIWTGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide |
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